![molecular formula C17H16N6O2 B4544283 7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4544283.png)
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Heterocyclic compounds containing pyrido[1,2,4]triazolo[1,5-a]pyrimidine moieties are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, involving multi-step reactions to introduce different substituents around the core structure, enhancing their application potential in drug design and pharmaceutical research.
Synthesis Analysis
The synthesis of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines involves starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, followed by alkylation to introduce various substituents. This process demonstrates the versatility in synthesizing a wide range of derivatives by modifying the starting materials and reaction conditions (Sirakanyan et al., 2016).
Molecular Structure Analysis
The structure of these compounds is typically confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. The detailed molecular structure reveals the spatial arrangement of atoms and functional groups, providing insights into potential interaction mechanisms with biological targets. For instance, the molecular structure of a related compound was determined, highlighting the importance of structural features in understanding compound behavior (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these heterocyclic compounds include cyclizations, alkylations, and nucleophilic substitutions, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of the compounds to enhance their biological activity and selectivity (Davoodnia et al., 2008).
properties
IUPAC Name |
11-(3-methoxypropyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-25-9-3-7-22-8-5-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-4-2-6-18-10-12/h2,4-6,8,10-11H,3,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGSHGGUDWXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxypropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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